molecular formula C11H11N3O B12903922 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one CAS No. 89541-82-2

5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one

Cat. No.: B12903922
CAS No.: 89541-82-2
M. Wt: 201.22 g/mol
InChI Key: DMEDQBLHGZLWRD-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one: is an organic compound characterized by a pyrazinone core substituted with an aminophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and 2,3-dimethylpyrazine.

    Nitration and Reduction: The 4-nitroaniline undergoes nitration to form 4-nitrophenylamine, which is then reduced to 4-aminophenylamine.

    Cyclization: The 4-aminophenylamine is then reacted with 2,3-dimethylpyrazine under acidic conditions to form the pyrazinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, particularly the cyclization process, which is crucial for forming the pyrazinone core.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrazinone ring, potentially leading to the formation of dihydropyrazinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Dihydropyrazinone derivatives.

    Substitution: Various substituted pyrazinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The compound’s structure allows for modifications that can enhance its biological activity and selectivity.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazinone ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Aminophenyl)-2-methylpyrazin-3(1H)-one
  • 5-(4-Aminophenyl)-6-ethylpyrazin-2(1H)-one
  • 5-(4-Aminophenyl)-6-methylpyrimidin-2(1H)-one

Uniqueness

Compared to similar compounds, 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both the amino and methyl groups on the pyrazinone ring provides a distinct electronic environment that can be exploited in various applications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

CAS No.

89541-82-2

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-(4-aminophenyl)-6-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C11H11N3O/c1-7-11(13-6-10(15)14-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,14,15)

InChI Key

DMEDQBLHGZLWRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC(=O)N1)C2=CC=C(C=C2)N

Origin of Product

United States

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